Cas no 1511062-58-0 (1-(2-fluoro-4-methylphenyl)propan-2-one)

1-(2-fluoro-4-methylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoro-4-methylphenyl)propan-2-one
- 2-Propanone, 1-(2-fluoro-4-methylphenyl)-
- EN300-1837377
- 1511062-58-0
- SCHEMBL10862456
-
- インチ: 1S/C10H11FO/c1-7-3-4-9(6-8(2)12)10(11)5-7/h3-5H,6H2,1-2H3
- InChIKey: MCQZWONODIBEPD-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(C)C=C1F)C(=O)C
計算された属性
- せいみつぶんしりょう: 166.079393132g/mol
- どういたいしつりょう: 166.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.062±0.06 g/cm3(Predicted)
- ふってん: 225.0±25.0 °C(Predicted)
1-(2-fluoro-4-methylphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837377-1.0g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1837377-0.1g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1837377-0.25g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1837377-2.5g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1837377-1g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1837377-5.0g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1837377-0.5g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1837377-5g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1837377-0.05g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1837377-10g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 10g |
$3007.0 | 2023-09-19 |
1-(2-fluoro-4-methylphenyl)propan-2-one 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
1-(2-fluoro-4-methylphenyl)propan-2-oneに関する追加情報
Introduction to 1-(2-fluoro-4-methylphenyl)propan-2-one (CAS No. 1511062-58-0)
1-(2-fluoro-4-methylphenyl)propan-2-one, identified by its Chemical Abstracts Service (CAS) number 1511062-58-0, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a fluoro-substituted benzene ring coupled with a propyl ketone moiety, exhibits unique structural and electronic properties that make it a valuable scaffold for the development of novel bioactive molecules.
The fluoro group at the 2-position of the benzene ring and the methyl group at the 4-position play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of derivatives derived from this core structure. The presence of the fluoro atom enhances metabolic stability and binding affinity, while the methyl group contributes to lipophilicity, influencing membrane permeability and oral bioavailability. These features are particularly relevant in the design of drugs targeting neurological disorders, where precise modulation of molecular properties is essential for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-(2-fluoro-4-methylphenyl)propan-2-one as a key intermediate in synthesizing small-molecule inhibitors. Studies have demonstrated its utility in generating compounds with enhanced binding interactions at specific biological targets. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in cancer pathways, such as tyrosine kinases and proteases. The fluoro-substituted aromatic system provides a favorable interaction profile with hydrophobic pockets in these targets, improving drug-like properties.
The propan-2-one moiety at the C-terminal position introduces additional versatility for chemical modification. This ketone group can be further functionalized through condensation reactions, oxidation, or reduction to yield diverse derivatives with tailored biological activities. Researchers have explored its use in creating chiral compounds, leveraging asymmetric synthesis strategies to produce enantiomerically pure forms that exhibit improved selectivity and reduced side effects.
In the realm of drug discovery, the synthesis of analogs based on 1-(2-fluoro-4-methylphenyl)propan-2-one has been facilitated by modern catalytic methods, including transition-metal-catalyzed cross-coupling reactions. These techniques enable efficient construction of complex molecular architectures while maintaining high regioselectivity. The integration of green chemistry principles has further enhanced the sustainability of synthetic routes, reducing waste and energy consumption without compromising yield or purity.
Emerging research indicates that compounds derived from 1-(2-fluoro-4-methylphenyl)propan-2-one may also exhibit antimicrobial properties. The structural features present in this scaffold mimic natural products known to interact with bacterial cell membranes or inhibit essential metabolic pathways. Preliminary screenings have identified several derivatives with potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating resistant infections.
The role of fluorine in modulating bioavailability has been extensively studied, and 1-(2-fluoro-4-methylphenyl)propan-2-one serves as an excellent model for understanding these effects. Fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles due to increased binding affinity to plasma proteins and reduced metabolic clearance. This property is particularly advantageous for drugs requiring prolonged half-lives or targeted delivery systems.
From a synthetic perspective, the accessibility of 1-(2-fluoro-4-methylphenyl)propan-2-one via multi-step organic synthesis has made it a preferred building block for medicinal chemists. Recent publications highlight its use in generating libraries of compounds for high-throughput screening (HTS), enabling rapid identification of lead candidates for further optimization. The compound’s compatibility with various functional groups allows for seamless integration into existing synthetic pathways, streamlining the drug development process.
The intersection of organic synthesis and computational biology has further illuminated the potential of 1-(2-fluoro-4-methylphenyl)propan-2-one as a pharmacophore. Machine learning models trained on large datasets have identified structural motifs within this compound that correlate with biological activity across diverse therapeutic areas. These insights have guided researchers toward designing next-generation molecules with optimized properties for clinical translation.
In conclusion, 1-(2-fluoro-4-methylphenyl)propan-2-one (CAS No. 1511062-58-0) represents a versatile and promising scaffold for pharmaceutical innovation. Its unique structural features—comprising a fluoro-substituted benzene ring, a methyl group, and a propyl ketone moiety—endow it with exceptional potential for modulating biological activity across multiple disease targets. Ongoing research continues to uncover new applications and synthetic strategies, reinforcing its significance as a cornerstone in modern drug discovery efforts.
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